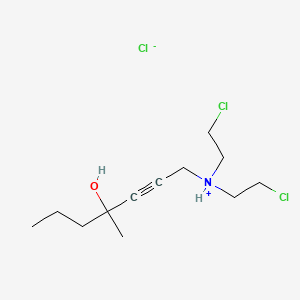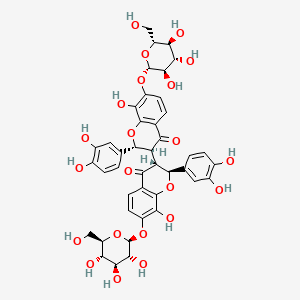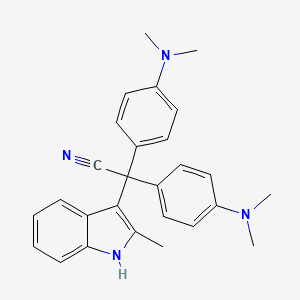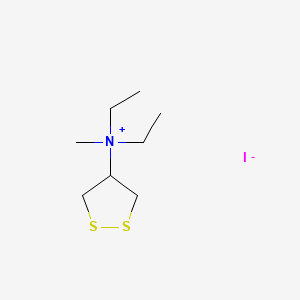
1,2-Dithiolan-4-yldiethylmethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dithiolan-4-yldiethylmethylammonium iodide is a chemical compound with the molecular formula C8H18NS2I It is known for its unique structure, which includes a dithiolane ring and an ammonium iodide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolan-4-yldiethylmethylammonium iodide typically involves the reaction of diethylmethylamine with a suitable dithiolane precursor in the presence of iodine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,2-Dithiolan-4-yldiethylmethylammonium iodide undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: Reduction reactions can break the dithiolane ring, leading to the formation of thiols.
Substitution: The ammonium iodide group can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted ammonium compounds.
科学研究应用
1,2-Dithiolan-4-yldiethylmethylammonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dithiolan-4-yldiethylmethylammonium iodide involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, leading to various biological effects. The ammonium iodide group can also participate in ionic interactions, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
1,2-Dithiolane: A simpler compound with a similar dithiolane ring structure.
1,2-Dithiolan-4-yltrimethylammonium iodide: A related compound with a trimethylammonium group instead of a diethylmethylammonium group.
Uniqueness
1,2-Dithiolan-4-yldiethylmethylammonium iodide is unique due to its specific combination of a dithiolane ring and a diethylmethylammonium iodide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
31007-48-4 |
|---|---|
分子式 |
C8H18INS2 |
分子量 |
319.3 g/mol |
IUPAC 名称 |
dithiolan-4-yl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C8H18NS2.HI/c1-4-9(3,5-2)8-6-10-11-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
VIFFHCVMOTXEQU-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)C1CSSC1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
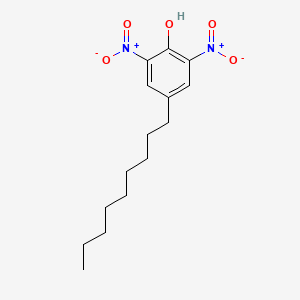
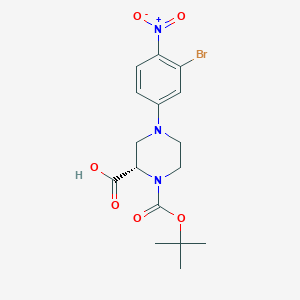
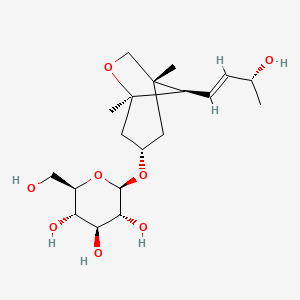
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)

